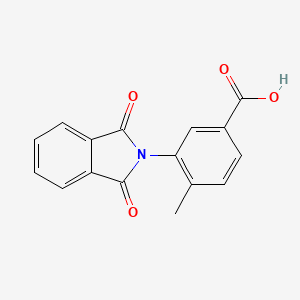

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMZERJXLKKHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352722 | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420101-13-9 | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Isoindole Derivative

The synthesis begins with the preparation of an isoindole derivative. This step involves:

- Reactants : Phthalic anhydride and a primary amine (e.g., methylamine or ammonia).

- Solvent : Acetic acid or toluene.

- Reaction Conditions : The mixture is heated under reflux for several hours to promote cyclization.

The reaction forms a phthalimide intermediate, which serves as the core structure for subsequent modifications.

Friedel-Crafts Acylation

The next step introduces the benzoic acid moiety:

- Reactants : The isoindole derivative and 4-methylbenzoic acid chloride.

- Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).

- Reaction Conditions : The reaction is carried out under anhydrous conditions at low temperatures (0–5°C) to prevent side reactions.

This step results in the acylation of the isoindole ring, forming the target compound.

Purification Techniques

After synthesis, purification is essential to isolate the target compound in high purity. Common methods include:

Recrystallization

Recrystallization is performed using:

- Solvent System : A polar aprotic solvent like dimethylformamide (DMF) mixed with acetic acid.

- Procedure : The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystal formation.

Column Chromatography

For higher purity:

- Stationary Phase : Silica gel.

- Eluent System : A gradient of ethyl acetate and hexane is used to separate impurities from the target compound.

Industrial Production Considerations

Although industrial-scale production methods are less documented for this compound due to its specialized applications, potential optimizations include:

Continuous Flow Reactors

Continuous flow reactors can be employed to enhance reaction efficiency by:

- Allowing precise control over temperature and pressure.

- Reducing reaction times compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation can be used to accelerate reaction rates and improve yields by providing uniform heating.

Reaction Analysis and Optimization

Characterization of Intermediates

Key intermediates are characterized using spectroscopic techniques:

- NMR Spectroscopy : Confirms the presence of aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm).

- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹).

Yield Improvement

Strategies for improving yield include:

- Using catalytic additives like DMAP (dimethylaminopyridine) to accelerate acylation.

- Optimizing solvent systems to minimize byproduct formation.

Data Table: Summary of Key Reaction Parameters

| Step | Reactants | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Isoindole Formation | Phthalic anhydride + amine | None | Acetic acid | Reflux (~120°C) | 4–6 hours |

| Friedel-Crafts Acylation | Isoindole derivative + acid chloride | AlCl₃ | Anhydrous solvent | 0–5°C | 2–4 hours |

| Purification | Crude product | None | DMF/Acetic Acid | Room temperature | Variable |

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid exhibit significant antioxidant activity. A study demonstrated that derivatives of this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

1.2 Antiviral Activity

Recent investigations have highlighted the potential of this compound in antiviral drug development. For instance, derivatives have shown activity against various viruses, including those responsible for respiratory infections. The compound's structure allows it to interact with viral proteins, inhibiting their function and thus preventing viral replication .

Materials Science

2.1 Polymer Chemistry

The structural features of this compound make it a suitable candidate for incorporation into polymer matrices. Its ability to form stable interactions with other polymers can enhance the mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance plastics and coatings .

2.2 Photovoltaic Applications

Research has also explored the use of this compound in organic photovoltaic cells. Its unique electronic properties allow it to function as an effective light-harvesting material, which can improve the efficiency of solar energy conversion systems .

Research Tool

3.1 Synthetic Applications

In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity can be harnessed to create a variety of substituted benzoic acids and related compounds through established synthetic pathways .

3.2 Analytical Chemistry

The compound is utilized in analytical chemistry for developing new methodologies for detecting specific analytes. Its distinct spectral properties allow for its use as a probe in various analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy .

Case Studies and Data Tables

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Studies | Significant radical scavenging activity observed |

| Medicinal Chemistry | Antiviral Development | Inhibitory effects on viral replication noted |

| Materials Science | Polymer Enhancement | Improved mechanical properties in composite materials |

| Materials Science | Photovoltaics | Enhanced efficiency in solar cells reported |

| Research Tool | Synthetic Intermediates | Versatile precursor for complex organic synthesis |

| Research Tool | Analytical Probes | Effective detection methods developed |

Mechanism of Action

The mechanism by which 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoindole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 420101-13-9

- Molecular Formula: C₁₅H₁₁NO₄

- Structure : Comprises a benzoic acid backbone substituted with a methyl group at the 4-position and a phthalimide (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) moiety at the 3-position.

Key Features :

- The phthalimide group confers lipophilicity, while the carboxylic acid enhances water solubility.

- Structural rigidity from the aromatic and heterocyclic components may influence binding to biological targets.

Structural Analogues

Physicochemical Properties

| Property | Target Compound | 3-Phthalimidopropionic Acid | 2-Chloro-4-phthalimidobenzoic Acid |

|---|---|---|---|

| Molecular Weight | 277.26 g/mol | 219.19 g/mol | 307.68 g/mol |

| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 (chloro increases lipophilicity) |

| Solubility | Moderate (aqueous) | High (shorter chain) | Low (chloro substituent) |

Pharmacological and Toxicological Profiles

- Genotoxicity: The target compound’s structural analogues (e.g., C1–C6 phthalimide nitrates) demonstrated lower micronucleus formation frequencies (<6/1,000 cells) compared to hydroxyurea (up to 33.7/1,000 cells) .

- Anti-inflammatory Activity : Thalidomide derivatives with phthalimide groups, such as compound 6P (benzohydrazide derivative), inhibit TNF-α with enhanced lipophilicity .

- Teratogenicity : Unlike thalidomide metabolites (e.g., 2-phthalimidoglutaric acid), the target compound lacks glutarimide rings linked to teratogenic mechanisms .

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid (commonly referred to as compound 1) is a synthetic organic compound that belongs to the class of isoindole derivatives. Its unique structure, characterized by a dioxoisoindole moiety, has drawn attention for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of compound 1 through a review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

Key Properties:

- Molecular Weight: 265.25 g/mol

- CAS Number: 40101-51-7

- Solubility: Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

Research has indicated several biological activities associated with compound 1:

1. Anticancer Activity

Several studies have investigated the anticancer potential of compound 1. For instance, a study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 15.0 | G2/M phase arrest |

2. Antimicrobial Activity

Compound 1 has also shown promising antimicrobial properties against various bacterial strains. A recent study reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Effects

The anti-inflammatory activity of compound 1 has been evaluated in vitro and in vivo. It was found to significantly reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: In Vivo Anti-inflammatory Activity

In a rodent model of inflammation induced by carrageenan, administration of compound 1 resulted in a notable reduction in paw edema compared to control groups.

The biological activities of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compound 1 may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways: It has been suggested that compound 1 affects key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

Q & A

Q. What are the standard synthetic routes for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid, and how are intermediates characterized?

A common approach involves coupling phthalimide derivatives with substituted benzoic acids. For example, refluxing phthalic anhydride with amino acid precursors in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures). Key intermediates are characterized using NMR, IR spectroscopy, and melting point analysis to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for isoindole rings) and methyl groups (δ 2.3–2.8 ppm).

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in phthalimide derivatives (e.g., C=O bonds ~1.21 Å, confirming dioxo groups) .

- IR spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?

Purity is evaluated via HPLC (C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Recrystallization is typically performed in polar aprotic solvents (e.g., DMF) mixed with acetic acid to enhance crystal formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity as an acylating agent in biological systems?

The 1,3-dioxoisoindoline moiety acts as an electrophile, enabling nucleophilic attack by biological thiols or amines. This reactivity is critical in forming covalent adducts with proteins, as shown in studies of related phthalimide derivatives . Kinetic assays (e.g., stopped-flow spectroscopy) quantify acylation rates under physiological pH and temperature .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variability in assay conditions (e.g., buffer pH, incubation time). A robust approach includes:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Multivariate statistical analysis : Apply ANOVA or principal component analysis (PCA) to isolate confounding variables, as seen in split-plot experimental designs .

Q. What computational and experimental strategies elucidate interactions between this compound and DNA?

- Density Functional Theory (DFT) : Models electronic interactions (e.g., HOMO-LUMO gaps) between the compound’s carbonyl groups and DNA base pairs.

- Spectroscopic methods : UV-Vis titrations detect hypochromicity shifts (~260 nm) upon DNA binding, while viscometry measures changes in DNA helix length .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Catalyst screening : Use NaOAc or DMAP to accelerate coupling reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves regioselectivity .

- Flow chemistry : Enhances scalability and heat transfer for exothermic steps .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Logistic regression : Fits sigmoidal curves to IC₅₀ data.

- Bootstrap resampling : Estimates confidence intervals for EC₅₀ values in small datasets .

- Hill slope analysis : Differentiates cooperative vs. non-cooperative binding mechanisms .

Q. How do researchers validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.